N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide is not fully understood. However, studies have suggested that it may act on various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide has significant effects on biochemical and physiological processes in the body. It has been shown to reduce inflammation and pain, as well as improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to determine its efficacy in treating these disorders.
Future Directions
There are several future directions for research on N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy in treating these disorders. Additionally, more research is needed to understand the compound's mechanism of action and its effects on various neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide involves the reaction of cyclopropylamine, 4-ethyl-5-methylthiophene-2-carboxylic acid, and thionyl chloride. The reaction yields N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxylic acid chloride, which is then treated with ammonia to obtain the final product.
Scientific Research Applications
N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide has potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-8-6-10(14-7(8)2)11(13)12-9-4-5-9/h6,9H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVIWBARNAZONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NC2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-ethyl-5-methylthiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.